molecular formula C11H12N2O2S B13894667 (R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid

(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid

Cat. No.: B13894667
M. Wt: 236.29 g/mol
InChI Key: IITRDERXWQUMAG-LLVKDONJSA-N
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Description

(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid (CAS 2938170-12-6) is a chiral small molecule belonging to the 4,5,6,7-tetrahydrobenzo[b]thiophene class, which serves as a key heterocyclic building block in medicinal chemistry research . This compound is of significant interest in early-stage drug discovery, particularly in the development of modulators for nuclear receptors like the Retinoic acid receptor-related orphan receptor γt (RORγt), a compelling drug target for the treatment of autoimmune diseases and certain cancer types . Derivatives of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold have also been investigated as potential inhibitors of metabolic enzymes such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA) . Inhibiting these enzymes can disrupt the reprogrammed glucose metabolism characteristic of proliferating tumor cells, such as those in colorectal cancer (CRC), positioning this chemotype as a candidate for oncological research . The structural motif of 2-aminothiophene is also recognized in the design of phosphodiesterase inhibitors . The (R)-enantiomer provided here is characterized by its molecular formula (C11H12N2O2S) and a molecular weight of 236.29 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals. For laboratory use, it is recommended to store the compound in a cool, dark place under an inert atmosphere .

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

(4R)-2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophene-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2S/c1-11(10(14)15)4-2-3-7-8(11)6(5-12)9(13)16-7/h2-4,13H2,1H3,(H,14,15)/t11-/m1/s1

InChI Key

IITRDERXWQUMAG-LLVKDONJSA-N

Isomeric SMILES

C[C@]1(CCCC2=C1C(=C(S2)N)C#N)C(=O)O

Canonical SMILES

CC1(CCCC2=C1C(=C(S2)N)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves constructing the tetrahydrobenzo[b]thiophene core followed by functionalization at specific positions to introduce the amino, cyano, methyl, and carboxylic acid groups. The key starting materials include substituted cyclohexanones, cyanoacetic acid or its derivatives, elemental sulfur, and amine sources. The stereochemistry at the 4-position (R-configuration) is controlled during cyclization or subsequent chiral resolution steps.

Representative Synthetic Route

A commonly reported method involves a multi-component reaction starting from 4-methylcyclohexanone, isopropyl cyanoacetate, elemental sulfur, and a base such as triethylamine in a polar aprotic solvent like dimethylformamide (DMF). This procedure leads to the formation of the tetrahydrobenzo[b]thiophene core bearing cyano and amino substituents, followed by hydrolysis or further functional group manipulation to yield the carboxylic acid derivative.

Example synthesis (adapted from Dang et al., 2014):

Step Reagents & Conditions Product Yield (%) Notes
1 4-Methylcyclohexanone + isopropyl cyanoacetate + elemental sulfur + triethylamine in DMF, room temp Isopropyl 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate 65 Purified by silica gel chromatography
2 Hydrolysis of ester under acidic/basic conditions (R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid Variable Stereochemistry controlled by chiral resolution or asymmetric synthesis

Spectroscopic data confirm the structure:

  • IR (ATR): NH stretch at 3416 and 3307 cm⁻¹, C=O stretch at 1678 cm⁻¹, CN stretch near 2219 cm⁻¹.
  • ^1H NMR (400 MHz, CD_3OD): Multiplets corresponding to aromatic and aliphatic protons.
  • ^13C NMR (400 MHz, CD_3OD): Signals consistent with carboxyl, cyano, and thiophene carbons.
  • LCMS: Molecular ion peak consistent with molecular weight 236.29 g/mol.

Data Summary Table of Key Synthetic Parameters

Parameter Details
Starting materials 4-Methylcyclohexanone, isopropyl cyanoacetate, elemental sulfur, triethylamine
Solvent Dimethylformamide (DMF), ethanol, or acetic acid (depending on step)
Reaction conditions Room temperature to mild heating; multi-component condensation
Purification methods Silica gel column chromatography, recrystallization
Characterization techniques IR spectroscopy, ^1H and ^13C NMR, LCMS, HPLC
Stereochemistry control Asymmetric synthesis or chiral resolution to obtain (R)-isomer
Yield Typically 60–85% for intermediate esters; variable for final acid

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is used as a building block for synthesizing more complex molecules.

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its use as a lead compound for developing new drugs .

Industry

In the industrial sector, thiophene derivatives, including ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid, are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

(S)-Enantiomer

The (S)-enantiomer shares identical molecular formula and weight but differs in stereochemistry at the 4-position. Key distinctions:

  • Synthesis and Availability : Commercially available from suppliers like BLD Pharm Ltd. (BD01816324) in 100 mg to 1 g quantities .
  • Applications : While its specific biological roles are less documented compared to the (R)-form, it is used in analogous synthetic pathways .
  • Safety Profile : Matches the racemic form’s hazards (H302, H315, H319) .

Stereochemical Impact : The (R)-configuration is critical for binding in PROTACs, suggesting enantioselective activity .

Ethyl 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate

  • Molecular Formula : C₁₂H₁₄N₂O₂S
  • Molecular Weight : 266.32 g/mol
  • Key Difference : Ethyl ester replaces the carboxylic acid group, enhancing lipophilicity.
  • Applications: Precursor for synthesizing the carboxylic acid derivative. Sold by Santa Cruz Biotechnology (sc-358159) at $265/500 mg .
  • Safety : Less polar than the acid, altering solubility and handling requirements .

Chromium(III) Complex of 2-Amino-3-carbomethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene

  • Structure: Replaces cyano and methyl groups with a carbomethoxy (-COOCH₃) substituent.
  • Activity : Exhibits broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL) against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Coordination : Acts as a bidentate ligand via NH₂ and carbonyl oxygen, forming a Cr(III) complex with square bipyramidal geometry .

4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic Acid

  • Structure : Benzo[b]furan core instead of thiophene, with a ketone group at position 4.
  • Hazards : Causes severe burns (Risk Phrase R34), unlike the milder hazards (H302, H315) of the thiophene analog .

Other Derivatives

  • Benzothiophene-Based Pyrimidines (e.g., 3-benzoyl-2-hydrazono derivatives): Modified with hydrazone and benzoyl groups, these show varied pharmacological profiles but lack direct activity data .
  • Racemic 2-Amino-3-cyano-4-methyl-...: Available from Alpha Chemicals (郑州阿尔法化工) as a synthetic intermediate, priced at RMB for 5g/25g/100g .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Activity Applications References
(R)-2-Amino-3-cyano-4-methyl-...carboxylic acid C₁₁H₁₂N₂O₂S 236.29 Cyano, methyl, carboxylic acid PROTAC-mediated KRAS degradation Cancer therapy, synthetic intermediate
(S)-2-Amino-3-cyano-4-methyl-...carboxylic acid C₁₁H₁₂N₂O₂S 236.29 Stereoisomer of (R)-form Undocumented Synthetic intermediate
Ethyl 2-amino-3-cyano-...carboxylate C₁₂H₁₄N₂O₂S 266.32 Ethyl ester Precursor for acid derivative Organic synthesis
Chromium(III) complex of 2-amino-3-carbomethoxy-...thiophene C₂₄H₂₇CrN₃O₉S₃ 634.74 Carbomethoxy, Cr(III) coordination Antimicrobial (MIC: 4–16 µg/mL) Antimicrobial agents
4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid C₁₀H₈O₄ 192.17 Furan, ketone Undocumented Potential bioisostere

Key Research Findings

PROTAC Applications : The (R)-enantiomer is a key component of ACBI3, a pan-KRAS degraser, demonstrating the importance of stereochemistry in drug design .

Antimicrobial Activity : Chromium(III) complexes of structurally related ligands show promise against drug-resistant pathogens .

Synthetic Utility : Ethyl ester derivatives serve as intermediates for accessing carboxylic acid forms, critical for further functionalization .

Biological Activity

(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its cytotoxic and anti-proliferative effects.

Synthesis

The synthesis of (R)-2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives often involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents to yield derivatives with enhanced biological activity .

Cytotoxicity and Anti-Proliferative Effects

Research has demonstrated that derivatives of (R)-2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene exhibit significant cytotoxic and anti-proliferative activities against various cancer cell lines.

Table 1: Cytotoxic Activity of (R)-2-Amino-3-cyano Derivatives

CompoundCell LineIC50 (µM)
(R)-2-Amino-3-cyano-4-methyl derivativeHeLa0.37 ± 0.07
Doxorubicin (Reference)HeLa0.06 ± 0.02
(R)-2-Amino-3-cyano derivativeMCF70.14 ± 0.03
Doxorubicin (Reference)MCF71.4 ± 0.1

The above data indicates that the synthesized compounds show comparable or superior cytotoxic effects when compared to the standard chemotherapeutic agent Doxorubicin .

The mechanism by which these compounds exert their cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. Studies suggest that they may interact with cellular pathways that regulate cell survival and proliferation. Specific pathways include the inhibition of key enzymes involved in DNA synthesis and repair processes.

Case Studies

Several case studies have been conducted to evaluate the efficacy of (R)-2-amino derivatives in vivo.

  • Study on HeLa Cells : A study conducted by Mohareb et al. demonstrated that treatment with the compound resulted in a significant reduction in cell viability in HeLa cells, suggesting potential for use in cervical cancer therapies .
  • MCF7 Breast Cancer Model : Another study highlighted the anti-proliferative effects on MCF7 breast cancer cells, where the compound induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the standard synthetic routes for preparing (R)-2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid?

The compound is typically synthesized via multi-step protocols involving cyclization reactions. For example, similar tetrahydrobenzo[b]thiophene derivatives are synthesized using malononitrile or ethyl acetoacetate as precursors in refluxing 1,4-dioxane or ethanol, followed by acid neutralization and crystallization . Key intermediates may require HPLC purification (e.g., MeCN:H₂O gradients) to isolate enantiomerically pure forms .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Characterization relies on:

  • 1H/13C NMR : To resolve signals for the tetrahydrobenzo[b]thiophene core (e.g., methyl groups at δ ~1.2–1.5 ppm, cyano groups via indirect coupling) .
  • IR spectroscopy : To identify functional groups (e.g., C≡N at ~2200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
  • Single-crystal X-ray diffraction : For absolute stereochemical confirmation, particularly for the (R)-enantiomer .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Yield optimization involves:

  • Catalyst screening : Triethylamine or other bases improve reaction efficiency in cyclization steps .
  • Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance acylation reactions, as seen in analogous tetrahydrobenzothiophene derivatives .
  • Temperature control : Reflux conditions (e.g., 80°C for 6 hours) are critical for complete conversion in hydrolysis steps .

Q. How should researchers address conflicting spectral data during characterization?

Discrepancies in NMR assignments (e.g., overlapping signals for C4 and C6 carbons) can be resolved by:

  • 2D NMR techniques (HSQC, HMBC) to correlate proton and carbon signals .
  • Isotopic labeling (e.g., deuterated analogs) to simplify spectral interpretation .
  • Computational modeling (DFT calculations) to predict chemical shifts and validate experimental data .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require:

  • Systematic substituent variation : Modifying the cyano, carboxylic acid, or methyl groups to assess antibacterial activity .
  • Molecular docking : To predict binding interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock .
  • In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains to correlate structural changes with potency .

Q. How can solubility challenges in biological assays be mitigated for this compound?

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
  • Salt formation : Convert the carboxylic acid to a sodium or ammonium salt for improved aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What experimental approaches ensure stability of the compound under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways .
  • Stability-indicating HPLC : Monitor degradation products using gradients (e.g., MeCN:H₂O) with UV detection at λ = 254 nm .
  • Thermal analysis : Use TGA/DSC to determine decomposition temperatures and storage recommendations .

Q. How can enantiomeric purity be validated for the (R)-configured compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .
  • Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values for the (R)-enantiomer .
  • X-ray crystallography : Confirm absolute configuration via anomalous dispersion effects in single crystals .

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